3-(Piperidin-3-YL)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-3-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGVAUYVDCPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553488 | |
| Record name | 3-(Piperidin-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857361-79-6 | |
| Record name | 3-(Piperidin-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Piperidin 3 Yl Propanenitrile
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, more readily available starting materials. icj-e.org For 3-(piperidin-3-yl)propanenitrile, two primary disconnection strategies are considered.
The most logical initial disconnection breaks the C-C bond between the piperidine (B6355638) ring and the propanenitrile side chain. This approach simplifies the target molecule into a 3-substituted piperidine synthon and a propanenitrile synthon. This is a common strategy for molecules with side chains on a cyclic core. youtube.com
A more fundamental disconnection involves breaking the bonds within the piperidine ring itself. This transforms the cyclic structure into an acyclic precursor. icj-e.org This strategy is particularly useful when constructing the piperidine ring from non-cyclic starting materials, often involving a key cyclization step to form the N-heterocycle.
Precursor Identification and Elaboration
Following the retrosynthetic pathways, specific precursor molecules can be identified.
The first disconnection strategy points to two key precursors:
A piperidine derivative functionalized at the 3-position , which can act as a nucleophile or an electrophile. Examples include 3-hydroxypiperidine (B146073) or a protected 3-aminopiperidine.
An acceptor for the propanenitrile group , most commonly acrylonitrile (B1666552) (H₂C=CHCN) for a Michael addition, or a 3-halopropanenitrile (e.g., 3-bromopropanenitrile) for an alkylation reaction.
The second, more complex strategy of ring-opening retrosynthesis leads to acyclic precursors. A common precursor for a piperidine ring is a δ-amino pentanal, which can undergo intramolecular cyclization. rsc.orgrsc.org Alternatively, 1,5-dihalides or diols can be reacted with a primary amine to form the piperidine ring. organic-chemistry.org
Table 1: Retrosynthetic Disconnections and Potential Precursors
| Disconnection Strategy | Bond Cleaved | Resulting Synthons/Precursors |
|---|---|---|
| Side Chain Disconnection | C3-Cα bond of the propanenitrile group | 3-Piperidinyl cation/anion + Propanenitrile anion/cation (e.g., Piperidine + Acrylonitrile) |
| Ring Disconnection (C-N) | C2-N1 and C6-N1 bonds | Acyclic 1,5-aminoaldehyde or 1,5-aminoketone |
| Ring Disconnection (C-C) | Various C-C bonds within the ring | Precursors for cycloaddition or condensation reactions (e.g., Glutaraldehyde + Amine) |
Reaction Pathways for Piperidine Ring Formation
The formation of the piperidine ring is a cornerstone of the synthesis and can be achieved through various reaction pathways. nih.gov The choice of method often depends on the desired substitution pattern and stereochemistry.
Cyclization Strategies for N-Heterocyclic Architectures
Several methods are employed for constructing the piperidine skeleton:
Hydrogenation of Pyridine (B92270) Derivatives : This is one of the most common methods for accessing the piperidine core. nih.gov Pyridines can be reduced chemically or through catalytic hydrogenation, often with high stereoselectivity. youtube.com Catalysts such as rhodium (Rh) or ruthenium (Ru) are effective, and the reaction can be performed under various conditions, sometimes even in water. organic-chemistry.orgnih.gov
Intramolecular Cyclization : This involves forming the ring from a linear precursor. A variety of reactions fall under this category, including the reaction of alkyl dihalides with primary amines, often facilitated by microwave irradiation. organic-chemistry.org Metal-catalyzed cyclizations and radical cyclizations are also powerful tools for creating substituted piperidines. nih.govnih.gov For instance, δ-amino carbonyl compounds can cyclize to form a Δ¹-piperideine intermediate, which is then reduced to the piperidine. rsc.orgrsc.org
Condensation Reactions : Methods like the Dieckmann condensation can be used to form piperidone intermediates from diesters, which are then subsequently reduced to piperidines. dtic.mil Similarly, multicomponent reactions, such as the vinylogous Mannich reaction, can assemble polyfunctional piperidines in a highly convergent manner. rsc.orgrsc.org
Table 2: Overview of Piperidine Ring Synthesis Strategies
| Method | Starting Materials | Key Features |
|---|---|---|
| Pyridine Hydrogenation | Substituted Pyridines | Widely applicable; can be stereoselective with appropriate catalysts (Rh, Ru, Pd). organic-chemistry.orgnih.gov |
| Intramolecular Cyclization | 5-Aminoalkanols, Alkyl Dihalides + Amines | Forms the ring from a linear chain; versatile for various substitution patterns. organic-chemistry.orgdtic.mil |
| [5+1] Annulations | Amines, Aldehydes/Ketones | Two-component reactions forming C-N and C-C bonds. nih.gov |
| Aza-Diels-Alder Reaction | Imines, Dienes | A cycloaddition approach that forms the six-membered ring in a single step. |
| Vinylogous Mannich Reaction | Dienolates, Aldehydes, Amines | A three-component reaction for building complex, chiral piperidines. rsc.orgrsc.org |
Stereochemical Control in Ring Synthesis
Achieving a specific stereochemistry, particularly at the C3 position, is critical. Several strategies enable the stereoselective synthesis of substituted piperidines:
Asymmetric Catalysis : The use of chiral catalysts can directly produce enantioenriched piperidines. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) with a boronic acid can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a reaction, after which it is removed. N-galactosylation of pyridone has been used to direct nucleophilic additions with high stereoselectivity. researchgate.net Similarly, chiral sulfinyl imines can be used to prepare enantiomerically enriched homopropargylic amines, which are precursors for piperidines. nih.gov
Substrate-Controlled Synthesis : The existing stereocenters in a starting material can influence the stereochemistry of newly formed centers. Radical cyclization of precursors derived from chiral amino acids is a common strategy to achieve stereocontrol.
Strategies for Introducing the Propanenitrile Moiety
Once the piperidine ring is formed or a suitable precursor is obtained, the propanenitrile side chain must be installed at the C3 position. This is typically achieved through a C-C bond-forming reaction.
C-C Bond Formation Methodologies
The introduction of the cyanoethyl group onto the piperidine ring is a key step. The most common and efficient method is the Michael addition (or cyanoethylation).
Michael Addition : This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its equivalent. In this case, a piperidine derivative acts as the nucleophile, and acrylonitrile (H₂C=CHCN) serves as the Michael acceptor. For example, 3-hydroxypiperidine can be reacted with acrylonitrile in the presence of a base to yield 3-(3-hydroxypiperidin-1-yl)propanenitrile. This specific reaction attaches the side chain to the piperidine nitrogen. To attach the chain at the C3 position, one would typically start with a piperidine that is unsubstituted at the nitrogen and perform a Michael addition with a C3-nucleophilic piperidine derivative.
An alternative, though often more complex, approach is alkylation .
Alkylation : This would involve generating a nucleophilic center at the C3 position of the piperidine ring (for example, via an organometallic intermediate) and reacting it with an electrophilic three-carbon nitrile-containing species, such as 3-bromopropanenitrile.
Table 3: Methods for Propanenitrile Moiety Installation
| Reaction Type | Reagents | Conditions | Description |
|---|---|---|---|
| Michael Addition | Piperidine derivative, Acrylonitrile | Basic or neutral conditions, various solvents (e.g., ethanol). | Conjugate addition of a nucleophilic piperidine to acrylonitrile. Highly efficient for C-N bond formation to the side chain. |
| Alkylation | C3-metalated piperidine, 3-halopropanenitrile | Anhydrous conditions, inert atmosphere | Nucleophilic substitution reaction. Requires pre-functionalization of the piperidine ring to create a C3-nucleophile. |
Nitrile Group Installation Techniques
The introduction of a nitrile group is a critical step in the synthesis of this compound. Several chemical strategies can be employed for this transformation, primarily involving the reaction of a suitable piperidine precursor with a reagent that provides the cyanomethyl or cyanoethyl group.
One of the most common and direct methods for installing the propanenitrile side chain is through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, a piperidine derivative, to an α,β-unsaturated nitrile such as acrylonitrile. The piperidine nitrogen acts as the nucleophile, attacking the β-carbon of the acrylonitrile. This method is widely used for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. nih.govresearchgate.net For the synthesis of this compound, a piperidine substituted at the 3-position would be reacted with acrylonitrile. The reaction is typically catalyzed by a base.
Another approach is the alkylation of a piperidine derivative with a haloalkanenitrile . For instance, reacting a 3-substituted piperidine with a 3-halopropanenitrile, such as 3-chloropropionitrile, in the presence of a base to neutralize the formed hydrohalic acid, can yield the desired product. google.comresearchgate.net This method is a standard procedure for N-alkylation of secondary amines.
Furthermore, the reaction of a piperidine derivative with ethyl cyanoacetate (B8463686) can be employed, which results in the formation of a β-oxo-propanenitrile derivative. google.comiucr.org While this introduces an additional keto group, it represents a valid pathway to related structures and could be adapted. For example, the reaction of piperidine with ethyl cyanoacetate yields 3-oxo-3-(piperidin-1-yl)propanenitrile. iucr.org
The hydrocyanation of a suitable vinylpiperidine precursor is another potential route. wikipedia.orgchemeurope.com This involves the addition of hydrogen cyanide across the double bond of a 3-vinylpiperidine. This reaction is often catalyzed by transition metal complexes, such as those of nickel. wikipedia.orgtue.nl
Finally, cyanation of a precursor with a suitable leaving group at the terminus of the three-carbon chain attached to the piperidine ring can be achieved using various cyanide sources. Palladium-catalyzed cyanation reactions are a powerful tool for this purpose, allowing for the conversion of aryl or alkyl halides and triflates into the corresponding nitriles under mild conditions. odu.eduacs.org
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.
For the Michael addition of piperidines to acrylonitrile, the reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF to facilitate the dissolution of the reactants and the base. researchgate.net The choice of base can significantly influence the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). google.comgoogle.com The reaction temperature can range from room temperature to elevated temperatures to ensure a reasonable reaction rate. google.com
In alkylation reactions with halopropionitriles, the choice of base is critical to prevent side reactions. A non-nucleophilic base is often preferred. The solvent choice is also important, with polar aprotic solvents being common. The temperature is typically controlled to avoid decomposition of the reactants or products.
The following table summarizes reaction conditions for the synthesis of related piperidine propanenitrile derivatives, which can serve as a starting point for the optimization of the synthesis of this compound.
| Starting Material (Piperidine Derivative) | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Piperidone monohydrate hydrochloride | 3-Chloropropionitrile | K₂CO₃ | Methyl ethyl ketone | 80 | - | google.com |
| (3R,4R)-Methyl-1-[(3R,4R)-4-methyl-piperidin-3-yl]-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine | Ethyl cyanoacetate | DBU | n-Butanol | 40-45 | - | google.com |
| Piperidine | Ethyl N,2-dicyanoacetimidate | - | Methanol (B129727) | 25 | - | prepchem.com |
Isolation and Purification Techniques for Complex Organic Molecules
The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. The basic nature of the piperidine ring and the presence of the nitrile group dictate the choice of purification methods.
A standard workup procedure after the reaction often involves extraction . The reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution. prepchem.com Washing with a basic aqueous solution (e.g., sodium bicarbonate) can remove acidic impurities, while washing with brine helps to remove water from the organic layer.
Chromatography is a powerful technique for purifying piperidine derivatives. nih.gov Column chromatography using silica (B1680970) gel is commonly employed. The choice of eluent system is critical and is typically a mixture of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), with the polarity adjusted to achieve good separation of the desired product from impurities. nih.gov Thin-layer chromatography (TLC) is used to monitor the progress of the purification.
Crystallization is another effective method for purification, particularly if the product is a solid. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization. The choice of solvent is crucial for obtaining high-purity crystals. For basic compounds like piperidines, crystallization can also be achieved by forming a salt, such as a hydrochloride or citrate (B86180) salt. google.comcdnsciencepub.com These salts often have better crystalline properties than the free base, facilitating purification. nih.gov The free base can then be regenerated by treatment with a base.
Distillation can be used if the product is a liquid and thermally stable. researchgate.net Vacuum distillation is often preferred for high-boiling point compounds to avoid decomposition at high temperatures. For piperidine derivatives, azeotropic distillation with water can also be used to remove impurities. cdnsciencepub.com
Finally, the purity of the isolated compound is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Based on a comprehensive search of scientific literature and chemical databases, the specific experimental data required to generate the requested article on "this compound" is not publicly available.
Detailed research findings for single-crystal X-ray diffraction and high-resolution NMR spectroscopy for this specific compound have not been found in the public domain. As a result, it is not possible to provide the scientifically accurate content required for the sections and subsections detailed in the user's outline, such as:
Crystallographic parameters and space group symmetry
Precise molecular geometry, bond lengths, and angles
Conformational analysis of the piperidine ring
Intermolecular interactions and crystal packing
High-resolution 1H-NMR, 13C-NMR, or 2D-NMR spectral data
Without access to these foundational experimental results, an article that adheres to the strict, data-driven outline provided cannot be constructed. Data for isomeric or related compounds, while available in some cases, cannot be substituted to describe the unique structural characteristics of this compound.
Advanced Structural Characterization and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of 3-(Piperidin-3-YL)propanenitrile. Using electrospray ionization (ESI), the compound is expected to readily form a protonated molecule [M+H]⁺. The nominal molecular weight of this compound is 138.21 g/mol , leading to an expected molecular ion peak at m/z 139 in the mass spectrum.
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides significant structural information, primarily driven by the piperidine (B6355638) ring. scielo.brwvu.edu The presence of a substituent on the piperidine ring at the 3-position influences the fragmentation pathways. wvu.edu The fragmentation of protonated piperidine alkaloids often involves the loss of small neutral molecules and characteristic ring cleavages. scielo.br For this compound, the primary fragmentation is anticipated to occur via cleavage of the piperidine ring, which is a common pathway for such heterocyclic amines. miamioh.edu The bond between the piperidine ring and the propanenitrile side chain can also cleave, leading to distinct fragment ions.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass/charge ratio) | Predicted Fragment | Description of Loss |
|---|---|---|
| 139 | [C₈H₁₅N₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 112 | [C₇H₁₀N]⁺ | Loss of HCN from the side chain |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the C-C bond between the ring and the side chain, yielding the protonated piperidine-3-yl cation |
This data is predictive and based on general fragmentation principles for piperidine-containing compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The key functional groups are the secondary amine (N-H) within the piperidine ring, the nitrile (C≡N) group, and the aliphatic carbon-hydrogen (C-H) bonds. The N-H bond will exhibit a characteristic stretching vibration. The nitrile group, a strong and sharp band, is one of the most diagnostic peaks in the spectrum. The aliphatic C-H bonds will show stretching and bending vibrations at their typical frequencies. Data from analogous nitrile-containing molecules, such as 3-hydroxypropanenitrile, can provide reference points for these characteristic peaks. nist.gov
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 (broad) |
| Nitrile (C≡N) | Stretch | 2210 - 2260 (sharp, medium intensity) |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C-H | Bend | 1350 - 1470 |
These values are based on standard IR correlation tables and data from similar compounds. nist.govnist.gov
Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for determining its enantiomeric excess. bldpharm.com Since the carbon at the 3-position of the piperidine ring is a stereocenter, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(piperidin-3-yl)propanenitrile.
For purity analysis, a reversed-phase HPLC method is typically suitable. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) with water, sometimes containing buffers to control the pH and improve peak shape.
To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Chiral HPLC separates the two enantiomers, allowing for their individual quantification. The selection of the chiral column and mobile phase is crucial for achieving baseline separation. This methodology has been successfully applied to separate enantiomers of related chiral piperidine derivatives, demonstrating its effectiveness. nih.gov The ratio of the peak areas for the two enantiomers directly corresponds to the enantiomeric excess of the sample. nih.gov
Table 3: Exemplary HPLC Conditions for Analysis
| Analysis Type | Stationary Phase | Mobile Phase (Example) | Detection |
|---|---|---|---|
| Purity Assessment | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid | UV at ~210 nm |
Chemical Reactivity and Transformation Pathways
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is a hub of reactivity, susceptible to reduction, nucleophilic attack, and hydrolysis.
Reduction Reactions to Amine Derivatives
The nitrile group can be readily reduced to a primary amine, yielding 3-(piperidin-3-yl)propan-1-amine. This transformation is fundamental in organic synthesis for converting nitriles into more versatile amines. Common methods for this reduction include catalytic hydrogenation and the use of chemical hydrides. libretexts.orgstudymind.co.uk
Catalytic hydrogenation involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orgstudymind.co.uk Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran, followed by an acidic workup, can achieve this conversion efficiently. libretexts.orgstudymind.co.uk Other reagents, such as sodium in ethanol, also serve as effective reducing systems. studymind.co.uk
Table 1: Reagents for Nitrile Reduction
| Reagent/System | Description | Product |
|---|---|---|
| H₂/Pd, Pt, or Ni | Catalytic hydrogenation, often requiring elevated temperature and pressure. libretexts.orgstudymind.co.uk | Primary Amine |
| LiAlH₄ in ether, then H₃O⁺ | A strong, non-selective hydride reducing agent. libretexts.orgstudymind.co.uk | Primary Amine |
| Na/Ethanol | A dissolving metal reduction. studymind.co.uk | Primary Amine |
Nucleophilic Addition Reactions to the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. youtube.com This type of reaction leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. For instance, Grignard reagents (R-MgX) can add to the nitrile carbon, and subsequent hydrolysis of the resulting imine intermediate yields a ketone. This provides a pathway to extend the carbon chain and introduce a new functional group.
Hydrolysis and Related Transformations
Under either acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. Acid-catalyzed hydrolysis, for example with refluxing hydrochloric acid, will produce 3-(piperidin-3-yl)propanoic acid and an ammonium (B1175870) salt. studymind.co.uk This transformation is a common strategy for introducing a carboxylic acid moiety into a molecule.
Transformations Involving the Piperidine (B6355638) Nitrogen (if unsubstituted)
The secondary amine in the piperidine ring of 3-(Piperidin-3-yl)propanenitrile is nucleophilic and can participate in a variety of reactions, including alkylation and acylation.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the piperidine nitrogen allows it to react with electrophiles. N-alkylation can be achieved by reacting the compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. This reaction converts the secondary amine into a tertiary amine.
Similarly, N-acylation occurs when the compound is treated with acylating agents such as acid chlorides or anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), results in the formation of an N-acylpiperidine derivative (an amide).
Formation of Quaternary Ammonium Salts
Quaternary ammonium salts are formed through a process known as quaternization. wikipedia.org For this compound, this is a two-step process. First, the secondary amine must be converted to a tertiary amine via N-alkylation, as described above. The resulting tertiary amine can then undergo a second alkylation, known as the Menschutkin reaction, by reacting with an alkyl halide. wikipedia.orgnih.gov This second reaction produces a permanently charged quaternary ammonium salt, where the piperidine nitrogen is bonded to four carbon atoms. wikipedia.orgnih.gov These salts have applications as phase-transfer catalysts and antimicrobial agents. wikipedia.orgnih.gov
Table 2: Reactions at the Piperidine Nitrogen
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Quaternization (of N-alkylated product) | Alkyl Halide (R-X) | Quaternary Ammonium Salt |
Reactivity of the Piperidine Ring Carbons
The nitrogen atom in the piperidine ring significantly influences the reactivity of the ring carbons. Its electron-withdrawing inductive effect deactivates the adjacent C2 and C6 positions, as well as the more distant C3 and C5 positions, towards electrophilic attack. This deactivation makes classical electrophilic substitution reactions on the piperidine ring challenging.
Electrophilic Substitution and Functionalization Strategies
Direct electrophilic substitution on the carbon atoms of the piperidine ring in this compound is not a commonly reported transformation due to the aforementioned deactivating effect of the nitrogen atom. However, functionalization can be achieved through alternative strategies that involve the generation of reactive intermediates or the use of powerful catalytic systems.
One indirect approach to achieving the equivalent of an electrophilic substitution is through the formation of an enamine or a related reactive species. For instance, the dehydrohalogenation of N-chloropiperidine can produce a Δ¹-piperideine, which can then be alkylated at the C3 position. odu.edu While not a direct electrophilic attack on the piperidine ring itself, this method allows for the introduction of alkyl groups at the 3-position.
Modern C-H functionalization techniques offer a more direct, albeit still challenging, route. The use of directing groups attached to the piperidine nitrogen can facilitate site-selective reactions. For example, palladium-catalyzed C(sp³)–H arylation of piperidines bearing a C3-directing group, such as an aminoquinoline auxiliary, has been shown to selectively functionalize the C4 position. acs.org This reaction proceeds under relatively mild conditions and demonstrates the potential to introduce aryl groups onto the piperidine ring, a transformation that can be considered a formal electrophilic substitution.
Rhodium-catalyzed reactions have also been employed for the functionalization of piperidine derivatives. While direct electrophilic substitution remains elusive, rhodium catalysts have been used in C-H insertion reactions. For instance, rhodium-catalyzed reactions of donor/acceptor carbenes with N-protected piperidines can lead to functionalization at the C2 or C4 positions, depending on the catalyst and protecting group used. nih.gov Functionalization at the C3 position via this method is generally disfavored due to the electronic deactivation. nih.gov
| Reaction Type | Reagents and Conditions | Position of Functionalization | Notes |
| Alkylation via Enamide | 1. N-Chlorination 2. Dehydrohalogenation to Δ¹-piperideine 3. Alkyl halide | C3 | Indirect method, proceeds through an enamine intermediate. odu.edu |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, aminoquinoline directing group on C3, aryl iodide | C4 | Directing group is crucial for regioselectivity. acs.org |
| Rh-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄, donor/acceptor carbene | C2, C4 | C3 functionalization is disfavored. nih.gov |
Carbonylations and Other C-C Coupling Reactions on the Ring
The introduction of a carbonyl group or the formation of new carbon-carbon bonds on the piperidine ring of this compound represents a significant synthetic challenge. Direct carbonylation of the C-H bonds of the saturated piperidine ring is a particularly difficult transformation.
While direct carbonylation of the piperidine ring carbons in this specific molecule is not well-documented, general methodologies for the carbonylation of saturated heterocycles are emerging. Transition metal-catalyzed carbonylation reactions, often employing palladium or rhodium, are powerful tools for such transformations, though they typically require activated starting materials like halides or triflates. researchgate.netuq.edu.au The direct carbonylation of unactivated C(sp³)–H bonds is a frontier in organic synthesis.
Rhodium-catalyzed hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, provides an indirect route to introduce a carbonyl-containing substituent. mdma.chnih.govhud.ac.uk This would require the presence of an unsaturated piperidine derivative, which could potentially be generated from this compound through a separate dehydrogenation step.
More established are C-C coupling reactions on the piperidine scaffold, often achieved through C-H activation. Palladium-catalyzed cross-coupling reactions are versatile for forming C-C bonds. youtube.com For instance, the C-2 arylation of (2-pyridyl)piperidines with aryl boronates has been demonstrated, where the pyridyl group acts as a directing group. researchgate.net This highlights the potential for functionalizing the piperidine ring with appropriate directing strategies.
The synthesis of 3-substituted piperidines has also been achieved through rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with boronic acids. mdma.ch This method allows for the installation of aryl and vinyl groups at the C3 position of a tetrahydropyridine (B1245486) precursor, which can then be reduced to the corresponding piperidine.
Strategic Utilization in Complex Organic Synthesis
Role as a Versatile Building Block for Heterocyclic Scaffolds
The bifunctional nature of 3-(piperidin-3-yl)propanenitrile makes it an ideal starting material for the synthesis of various fused and appended heterocyclic scaffolds. The secondary amine and the nitrile group can participate in cyclization reactions to form new rings. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo an intramolecular amidation with the piperidine (B6355638) nitrogen to form a lactam. Alternatively, reduction of the nitrile to a primary amine furnishes a diamine, a key precursor for a variety of nitrogen-containing heterocycles.
Research on related piperidine structures highlights their role as key building blocks for designing new drugs. nih.govnih.gov Functionalized piperidines are of significant interest due to their prevalence in pharmaceuticals. nih.govnih.gov The synthesis of 3-amino substituted piperidines, for example, has been achieved from L-glutamic acid, demonstrating a route to chiral piperidine cores that can be further elaborated. niscpr.res.in While direct examples for this compound are not extensively documented in this specific context, the established reactivity patterns of its functional groups allow for its application in constructing diverse heterocyclic systems.
Precursor for Diverse Polycyclic and Spirocyclic Molecular Architectures
The piperidine framework is a common core in many natural products and synthetic pharmaceuticals, and its incorporation into polycyclic and spirocyclic systems is an active area of research. snnu.edu.cn Spiropiperidines, in particular, are of growing interest. Methodologies for creating these structures often involve either forming a new ring onto a pre-existing piperidine or constructing the piperidine ring onto another cyclic system. whiterose.ac.uk
This compound is a suitable precursor for 3-spiropiperidines. whiterose.ac.uk Strategies to form the spirocyclic junction at the C-3 position can involve intramolecular reactions where the propanenitrile side chain is elaborated and then cyclized back onto the piperidine ring. For example, the carbon atom alpha to the nitrile group can be functionalized and used in cyclization reactions. A variety of methods, including palladium-mediated cyclizations, asymmetric Michael additions, and multicomponent reactions, are employed to generate 3-spiropiperidines. whiterose.ac.uk
Table 1: Synthetic Strategies for 3-Spiropiperidine Formation
| Approach | Description | Representative Chemistry |
|---|---|---|
| Annulation on Piperidine Core | A new carbocyclic or heterocyclic ring is formed on a pre-existing piperidine. | Radical cyclisations, organolanthanide addition, intramolecular cyclisations. whiterose.ac.uk |
| Piperidine Ring Formation | The piperidine ring is constructed onto a pre-existing spirocyclic center. | Palladium-mediated cyclisations, asymmetric Michael additions, cycloadditions, multicomponent reactions. whiterose.ac.uk |
Enabling Strategies for C-C and C-N Bond Formation in Complex Molecule Synthesis
The structure of this compound offers two primary handles for C-C and C-N bond formation, which are fundamental operations in the assembly of complex molecules.
C-N Bond Formation: The secondary amine of the piperidine ring is a potent nucleophile, readily participating in C-N bond-forming reactions. These include:
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
N-Arylation: Coupling with aryl halides, often using palladium or copper catalysts.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. This is a key strategy in flow chemistry for producing medicinally relevant compounds. mdpi.com
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
A patent for the synthesis of Remifentanil intermediates describes the reaction of 3-(4-oxo-piperidine-1-yl)propanenitrile with aniline (B41778) in a Strecker-type reaction, showcasing both C-C and C-N bond formation at a different position but on a similar propanenitrile-piperidine scaffold. google.com
C-C Bond Formation: The propanenitrile side chain provides opportunities for C-C bond formation. The carbon atom adjacent to the nitrile group can be deprotonated to form a carbanion, which can then react with various electrophiles. Furthermore, the nitrile group itself can be a precursor for other functionalities that engage in C-C bond-forming reactions. Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to couple aryl boronic acids with dihydropyridine (B1217469) systems to create 3-substituted piperidines, demonstrating a powerful method for C-C bond formation at the 3-position. snnu.edu.cnnih.gov
Incorporation into Chiral Ligands and Organocatalysts
Chiral piperidines are highly valuable scaffolds in asymmetric catalysis. dicp.ac.cn The inherent chirality of this compound, which can be sourced in enantiomerically pure form, makes it an attractive candidate for the development of novel chiral ligands and organocatalysts.
The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been reported, underscoring the importance of accessing specific stereoisomers of 3-substituted piperidines for targeted applications. nih.gov In asymmetric catalysis, the piperidine nitrogen can coordinate to a metal center, while the chiral framework induces stereoselectivity in the catalyzed reaction. Nickel-catalyzed reductive coupling methods have been developed for synthesizing chiral 3-substituted piperidines, which serve as precursors for important pharmaceutical agents. acs.orgfigshare.com
Furthermore, chiral piperidine derivatives can function as organocatalysts themselves. researchgate.net For example, they can be used in Michael additions, aldol (B89426) reactions, and Mannich reactions. acs.org The secondary amine can act as a catalytic site, forming transient enamines or iminium ions with substrates, while the chiral backbone controls the stereochemical outcome of the reaction. The combination of biocatalysis and organocatalysis has been explored for the synthesis of piperidine alkaloids, where a transaminase generates a key intermediate for a subsequent organocatalyzed Mannich reaction. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. By using functionals like B3LYP or wB97XD with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry of piperidine (B6355638) derivatives and calculate a range of properties. rsc.orgnih.gov
For a molecule such as 3-(Piperidin-3-YL)propanenitrile, DFT calculations would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, key energetic and electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov
Furthermore, DFT is used to predict spectroscopic properties. For instance, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional group vibrations. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental spectra.
To illustrate, a DFT study on piperidinyl chalcones calculated HOMO and LUMO energy levels to assess their electronic properties for potential applications in optoelectronics. nih.gov The results indicated that substitutions on the piperidine ring significantly influence these energy levels. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Piperidine Derivatives (Note: This table presents example data from related compounds to illustrate the outputs of DFT calculations, not specific data for this compound.)
| Compound Class | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Piperidinyl Chalcone 1 | B3LYP/6-31G(d,p) | -5.18 | -2.55 | 2.63 |
| Piperidinyl Chalcone 2 | B3LYP/6-31G(d,p) | -5.18 | -2.70 | 2.48 |
| Pyrrolidinyl Chalcone 1 | B3LYP/6-31G(d,p) | -5.14 | -2.58 | 2.56 |
| Pyrrolidinyl Chalcone 2 | B3LYP/6-31G(d,p) | -5.15 | -2.69 | 2.46 |
This interactive table is based on data reported for piperidinyl and pyrrolidinyl chalcones and demonstrates how electronic properties can be compared across a series of related molecules. nih.gov
Quantum chemical calculations are instrumental in mapping out reaction pathways. For reactions involving the piperidine ring or its substituents, DFT can be used to locate the transition state structures—the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.
For example, a computational study on the reaction of piperidine with 2-ethoxy-3,5-dinitropyridine (B100253) used DFT to analyze the reaction pathway, identifying intermediates and transition states. researchgate.net Such studies calculate thermodynamic parameters like Gibbs free energy to determine the feasibility of a proposed mechanism. researchgate.net This approach could be applied to understand the synthesis of this compound or its subsequent reactions.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics provides deep insight into the electronic structure of a single conformation, molecules like this compound are flexible and can adopt numerous shapes. The piperidine ring itself exists in a stable chair conformation, but the substituent at the 3-position can be either axial or equatorial. wikipedia.org The orientation of the propanenitrile side chain further adds to the conformational complexity.
Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the observation of how the molecule flexes, rotates, and changes conformation in a simulated environment (e.g., in a solvent like water).
MD simulations are crucial for:
Identifying Stable Conformers: By running a simulation for a sufficient length of time (nanoseconds to microseconds), the most frequently visited and thus most stable conformations can be identified.
Understanding Dynamic Behavior: MD reveals the transitions between different conformations, providing a dynamic picture of the molecule's flexibility.
Assessing Binding Stability: When a molecule is docked to a receptor, MD simulations can be used to assess the stability of the binding pose over time. researchgate.netnih.govresearchgate.net A stable binding mode in an MD simulation lends confidence to the docking result. nih.gov
For instance, MD simulations have been used to validate the binding stability of piperidine-based inhibitors in the active site of their target proteins. researchgate.netresearchgate.net
Docking and Molecular Modeling Studies of Binding Interactions with Conceptual Chemical Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. For a compound like this compound, docking studies would be performed to hypothesize its binding mode within the active site of a conceptual or known biological target.
The process involves:
Preparation of the Receptor and Ligand: Three-dimensional structures of the receptor and the ligand are prepared. For the ligand, this includes generating a low-energy 3D conformation.
Sampling of Binding Poses: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.
Studies on various piperidine derivatives have successfully used docking to elucidate binding interactions. For example, docking studies of piperidine-based compounds with the sigma-1 receptor identified key interactions, such as a salt bridge between the protonated piperidine nitrogen and acidic residues like Glu172 in the receptor. nih.gov Similarly, docking of N-functionalized piperidine derivatives into the dopamine (B1211576) D2 receptor active site helped to predict possible binding modes. researchgate.net
Table 2: Illustrative Molecular Docking Results for Piperidine-Inspired Ligands (Note: This table presents example data from related compounds to illustrate the outputs of docking studies, not specific data for this compound.)
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Piperine Analogue 3a | IL-1β | -6.04 | Not specified |
| Piperine Analogue 4a | IL-1β | -7.18 | Not specified |
| Piperine Analogue 3c | IL-1β | -6.25 | Not specified |
| Piperine Analogue 4c | IL-1β | -7.22 | Not specified |
This interactive table is based on data for piperine-inspired molecules docked against Interleukin-1 beta (IL-1β), demonstrating how binding energies are used to rank potential ligands. mdpi.com
These computational approaches, from quantum mechanics to molecular dynamics and docking, provide a powerful, multi-faceted strategy for investigating the chemical and potential biological properties of this compound. While direct computational data for this specific molecule remains to be published, the established methodologies applied to the broader class of piperidine derivatives offer a clear roadmap for its future in-silico characterization.
Q & A
Q. What are the optimized synthetic routes for 3-(Piperidin-3-YL)propanenitrile, and how are reaction conditions selected?
The synthesis typically involves nucleophilic substitution or Michael addition reactions. For example, This compound derivatives are synthesized by reacting piperidin-3-amine with acrylonitrile in methanol under reflux, followed by purification via flash column chromatography (SiO₂, DCM:MeOH gradients) . Key parameters include:
- Temperature : 0–5°C for intermediates to prevent side reactions (e.g., polymerization of acrylonitrile) .
- Catalyst : Piperidine may act as a base to deprotonate intermediates .
- Solvent : HPLC-grade methanol ensures high purity and solubility .
- Purification : Gradient elution (e.g., 95:5 to 93:5 DCM:MeOH) resolves structurally similar byproducts .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : H and C NMR (e.g., δ 2.75–2.59 ppm for piperidine protons, δ 119.9 ppm for nitrile carbons) confirm regiochemistry and purity .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–N = 1.47 Å) and angles to validate stereochemistry .
- Mass spectrometry : ESI-MS detects molecular ions (e.g., [M+H] at m/z 413.1) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile nitriles .
- Waste disposal : Segregate nitrile-containing waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound derivatives?
- Substitution patterns : Introduce halogens (e.g., Cl, Br) or heterocycles (e.g., pyrimidoindoles) to assess electronic effects on bioactivity .
- Pharmacophore mapping : Compare H NMR shifts (e.g., δ 12.25 ppm for indolic NH) to correlate hydrogen bonding with receptor binding .
- Computational modeling : Density Functional Theory (DFT) predicts charge distribution and nucleophilic attack sites .
Q. How can discrepancies in reaction yields or purity be systematically addressed?
- Byproduct analysis : Use HPLC (e.g., t = 4.195 min) to identify unreacted acrylonitrile or dimerized intermediates .
- Kinetic studies : Vary reaction time (e.g., 2–20 hours) to optimize conversion rates and minimize hydrolysis of nitrile groups .
- Temperature control : Lower temperatures (e.g., 0°C) reduce side reactions but may slow kinetics; balance via Arrhenius equation modeling .
Q. What strategies resolve crystallographic data anomalies in X-ray diffraction studies?
- Twinned data : Use SHELXL’s TWIN command to refine overlapping reflections in high-symmetry space groups .
- Disorder modeling : Split piperidine ring atoms into multiple positions with occupancy factors <1.0 to account for conformational flexibility .
- High-resolution data : Collect synchrotron-derived data (λ = 0.7 Å) to enhance signal-to-noise ratios for low-occupancy atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
